molecular formula C23H24N4O2S B2417403 (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210425-51-6

(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No. B2417403
CAS RN: 1210425-51-6
M. Wt: 420.53
InChI Key: LEGWOVZUUFLSEP-UHFFFAOYSA-N
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Description

(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory Activity : A study reported the synthesis of compounds similar to the requested chemical, evaluating their anti-inflammatory activity. The synthesized compounds showed significant in-vitro anti-inflammatory activity, with some offering protection at 200 μ/mL (Ahmed, Molvi, & Khan, 2017).

  • Antibacterial and Antifungal Activities : Research has demonstrated that azole-containing piperazine derivatives exhibit moderate to significant antibacterial and antifungal activities in vitro. Some compounds showed comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

  • Antitumor Activity : A study on the synthesis of new thieno[2,3-b]-thiophene derivatives, which are structurally related, showed promising results in the development of new antitumor agents (Mabkhot, Kheder, & Al-Majid, 2010).

  • Antimicrobial Activity : Compounds with a similar chemical structure have been synthesized and tested for their antimicrobial activity, revealing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Anti-mycobacterial Activity : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, related to the queried chemical, has been identified as new anti-mycobacterial chemotypes, showing potential in combating tuberculosis (Pancholia et al., 2016).

properties

IUPAC Name

[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-22(18-5-3-17(4-6-18)15-25-8-7-24-16-25)26-9-11-27(12-10-26)23(29)20-14-19(20)21-2-1-13-30-21/h1-8,13,16,19-20H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWOVZUUFLSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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